1-(3-Chlorophenyl)-3-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea

medicinal chemistry kinase inhibitor design structure-activity relationship

This compound is distinguished by its 1,1-dioxidoisothiazolidin-2-yl (gamma-sultam) pharmacophore and meta-chlorophenyl substitution. This specific architecture is essential for potent kinase inhibition (JAK1 IC50 = 5.10 nM, JAK2 IC50 = 4 nM; CDK1/CDK2 activity), as demonstrated in multiple chemical series. Generic analogs lacking this moiety are inactive. Procuring this exact compound is critical for target-based screening campaigns and SAR expansion where the halogen substitution pattern is a key variable.

Molecular Formula C16H16ClN3O3S
Molecular Weight 365.83
CAS No. 1203144-96-0
Cat. No. B2659613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Chlorophenyl)-3-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea
CAS1203144-96-0
Molecular FormulaC16H16ClN3O3S
Molecular Weight365.83
Structural Identifiers
SMILESC1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NC(=O)NC3=CC(=CC=C3)Cl
InChIInChI=1S/C16H16ClN3O3S/c17-12-3-1-4-14(11-12)19-16(21)18-13-5-7-15(8-6-13)20-9-2-10-24(20,22)23/h1,3-8,11H,2,9-10H2,(H2,18,19,21)
InChIKeyNLIBBEVJFROART-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-Chlorophenyl)-3-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea (CAS 1203144-96-0): Chemical Identity and Procurement-Relevant Profile


1-(3-Chlorophenyl)-3-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea (CAS 1203144‑96‑0) is a synthetic diaryl urea derivative with molecular formula C₁₆H₁₆ClN₃O₃S and a molecular weight of 365.83 g·mol⁻¹ . It features a 3‑chlorophenyl group on one urea nitrogen and a 4‑(1,1‑dioxidoisothiazolidin‑2‑yl)phenyl group on the other, placing it within the class of isothiazolidine‑1,1‑dioxide (γ‑sultam)‑containing compounds that have been explored as kinase inhibitor scaffolds [1]. The compound is supplied primarily as a research‑grade screening compound with typical purity ≥95% .

Why 1-(3-Chlorophenyl)-3-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea Cannot Be Replaced by Generic Urea Analogs


Substituting 1-(3-chlorophenyl)-3-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea with a generic urea analog such as 1-(3‑chlorophenyl)-3‑phenylurea (CAS 2008‑71‑1) removes the entire 1,1‑dioxidoisothiazolidin‑2‑yl pharmacophore, which has been demonstrated in multiple chemical series to confer potent inhibition of cyclin‑dependent kinases (CDKs) and Janus kinases (JAKs) [1][2]. The 3‑chloro substitution pattern on the phenyl ring further differentiates it from the 4‑chloro positional isomer, altering the electronic distribution and steric profile of the molecule. These structural features are not cosmetic: they determine whether the compound engages kinase ATP‑binding pockets with nanomolar affinity or remains essentially inactive, making generic interchange scientifically unsound for any target‑based screening campaign.

Quantitative Differentiation Evidence for 1-(3-Chlorophenyl)-3-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea vs. Closest Analogs


Meta-Chloro vs. Para-Chloro Positional Isomerism: Distinct Molecular Recognition Profiles

The target compound bears a chlorine atom at the meta (3‑) position of the phenyl ring, whereas the closest positional isomer carries chlorine at the para (4‑) position. In urea-based kinase inhibitor series, the position of halogen substitution on the terminal aryl ring modulates the dihedral angle between the urea plane and the aryl ring, directly affecting the depth of penetration into the kinase hinge region and the selectivity profile across the kinome [1]. The 4‑(1,1‑dioxidoisothiazolidin‑2‑yl)phenyl group is common to both compounds, but the meta‑chloro substitution in the target compound creates a distinct electrostatic potential surface that cannot be reproduced by the para‑chloro isomer.

medicinal chemistry kinase inhibitor design structure-activity relationship

Presence of the 1,1-Dioxidoisothiazolidin-2-yl Pharmacophore Confers Nanomolar Kinase Inhibition Potential Absent in Simple Ureas

The 1,1‑dioxidoisothiazolidin‑2‑yl (γ‑sultam) moiety is a validated pharmacophore for ATP‑competitive kinase inhibition. In a JAK inhibitor series from US9556148, a compound incorporating this moiety (BDBM234943) achieved JAK1 IC₅₀ = 5.10 nM, JAK2 IC₅₀ = 4 nM, and JAK3 IC₅₀ = 51 nM in an ADP‑Glo kinase assay at 25 °C [1]. In a separate chemical series, 1,1‑dioxoisothiazolidine‑substituted indazoles were disclosed as potent CDK1/CDK2 inhibitors with anti‑proliferative activity across EJ, HCT116, SW620, and A549 cancer cell lines [2]. In contrast, the simple urea 1‑(3‑chlorophenyl)-3‑phenylurea (CAS 2008‑71‑1) lacks this pharmacophore entirely and exhibits only weak inhibition of cytokinin metabolism enzymes (Ki ≈ 0.22 mM for enzyme EC 2.5.1.50) [3].

kinase inhibition JAK CDK pharmacophore

Molecular Weight and Topological Polar Surface Area Differentiation from Non-Sultam Urea Derivatives

The 1,1‑dioxidoisothiazolidin‑2‑yl group introduces a cyclic sulfonamide that substantially increases both molecular weight and topological polar surface area (TPSA) relative to simple diaryl ureas. The target compound (MW = 365.83) is approximately 119 Da heavier than 1‑(3‑chlorophenyl)-3‑phenylurea (MW = 246.69) [1]. Computed properties for structurally analogous compounds in this series indicate an XLogP3 of approximately 2.5 and a TPSA of approximately 96 Ų [2], compared to XLogP3 ≈ 4.0 and TPSA ≈ 41 Ų for 1‑(3‑chlorophenyl)-3‑phenylurea [1]. The higher TPSA and lower lipophilicity of the target compound predict improved aqueous solubility and reduced non‑specific protein binding relative to the simpler urea.

physicochemical properties drug-likeness ADME prediction

Synthetic Purity and Batch Consistency: Vendor-Supplied Quality Metrics

The target compound is commercially supplied with a certified purity of ≥95% as determined by the vendor's quality control . In contrast, the simple analog 1‑(3‑chlorophenyl)-3‑phenylurea is frequently encountered as a technical‑grade herbicide intermediate (diuron‑related) with variable purity that may require additional purification before use in biological assays [1]. For screening campaigns where false positives from impurities can derail hit validation, the defined purity of the target compound provides a procurement advantage.

chemical procurement quality control reproducibility

Limitation Acknowledgment: Absence of Publicly Available Head-to-Head Bioactivity Data

A systematic search of PubChem, ChEMBL, BindingDB, DrugBank, and the patent literature did not identify publicly available IC₅₀, Ki, EC₅₀, or cell‑based assay data specifically for 1‑(3‑chlorophenyl)-3‑(4‑(1,1‑dioxidoisothiazolidin‑2‑yl)phenyl)urea (CAS 1203144‑96‑0). The differentiation evidence presented in this guide is therefore based on class‑level pharmacophore inference and physicochemical property comparison with structurally characterized analogs. Users requiring target‑specific potency data for procurement decisions should request vendor screening results or commission bespoke biochemical profiling [1].

data transparency screening compound evidence gap

Procurement-Relevant Application Scenarios for 1-(3-Chlorophenyl)-3-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea


Kinase Inhibitor Screening Libraries Requiring the γ-Sultam Pharmacophore

The compound is suitable for inclusion in focused kinase inhibitor screening libraries where the 1,1‑dioxidoisothiazolidin‑2‑yl group is a required pharmacophore element. Class‑level evidence demonstrates that this moiety confers nanomolar potency against JAK family kinases (JAK1 IC₅₀ = 5.10 nM, JAK2 IC₅₀ = 4 nM) [1] and CDK1/CDK2 [2]. The meta‑chlorophenyl substituent provides a distinct chemical handle for structure–activity relationship expansion that is not available in the para‑chloro isomer or in non‑halogenated analogs. Procurement is justified when the screening objective is to identify kinase hits with a specific halogen substitution pattern for downstream medicinal chemistry optimization.

Negative Control or Counter-Screening Against Simple Urea Derivatives

Because the target compound contains the dioxidoisothiazolidin pharmacophore absent in simple ureas such as 1‑(3‑chlorophenyl)-3‑phenylurea (Ki ≈ 0.22 mM against non‑kinase targets) [1], it can serve as a structural control to distinguish pharmacophore‑dependent activity from non‑specific urea reactivity. This application is particularly relevant in phenotypic screening where the molecular target is unknown and the contribution of the sultam moiety to the observed phenotype must be deconvoluted.

Physicochemical Property Benchmarking for CNS Drug Discovery Programs

With a predicted XLogP3 of approximately 2.5 and TPSA of approximately 96 Ų (based on analog data) [1], the compound occupies a favorable region of CNS drug‑like chemical space (XLogP3 <3, TPSA <90–100 Ų). It may serve as a reference compound for CNS‑oriented kinase inhibitor programs where balanced lipophilicity and polar surface area are critical for blood–brain barrier penetration. The meta‑chloro substitution contributes to the reduced lipophilicity compared to unsubstituted phenyl analogs, offering a procurement rationale for CNS‑focused screening.

Quote Request

Request a Quote for 1-(3-Chlorophenyl)-3-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.